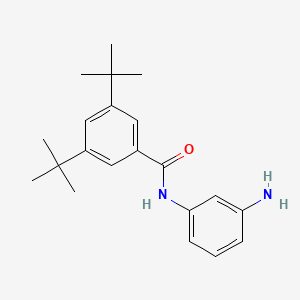

![molecular formula C22H20N2O3 B5570287 N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves cyclocondensation reactions, utilizing various carbohydrazones with thioglycolic acid in a suitable solvent like DMF (Dimethylformamide). Intermediate compounds such as N'-(benzylidene)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazides are obtained by condensing carbohydrazide with substituted aromatic aldehydes in ethanol (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives features planar groups, such as the isoxazole and benzene rings, which can exhibit significant angles between them, contributing to the molecule's overall geometry and reactivity. Intramolecular hydrogen bonding often plays a crucial role in maintaining the structural integrity of these compounds (Rodier, Céolin, Dugué, & Lepage, 1993).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups. For example, the presence of the carboxamide group can facilitate various chemical reactions, including hydrogen bonding interactions, which are critical for the compound's chemical behavior and interactions with biological targets (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, & Hageman, 1994).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility and melting points, are significantly influenced by their molecular structure. For instance, the planarity and intramolecular hydrogen bonding can affect the compound's crystalline form and solubility in various solvents (Choi, Seo, Son, & Lee, 2008).

Chemical Properties Analysis

Benzofuran derivatives exhibit a range of chemical properties, including the ability to participate in oxidation-reduction reactions and to act as ligands in complex formation due to the electron-rich nature of the benzofuran ring. These properties are essential for the molecule's potential biological activities and interactions (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Aplicaciones Científicas De Investigación

Metabolic Disposition and Potential Applications

A study conducted by Renzulli et al. (2011) on SB-649868, a compound closely related to N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide, reveals its metabolic disposition in humans. The compound, an orexin receptor antagonist, shows extensive metabolism, primarily through fecal excretion. Metabolite profiling indicates the presence of metabolites resulting from oxidation of the benzofuran ring, suggesting its potential for further pharmacokinetic studies and its role in insomnia treatment (Renzulli et al., 2011).

Novel Syntheses and Chemical Transformations

Research on benzofuran derivatives, including the synthesis and characterization of novel compounds with potential antimicrobial and anticancer properties, highlights the versatility of the benzofuran moiety in medicinal chemistry. For example, Idrees et al. (2020) synthesized a series of benzofuran-2-yl derivatives exhibiting significant in vitro antibacterial activity against pathogenic bacteria. This research underscores the chemical scaffold's utility in designing new therapeutic agents (Idrees et al., 2020).

Polymer Science Applications

In the field of polymer science, Yingying et al. (2020) explored the use of related chemical structures in the development of reverse osmosis membranes. The incorporation of specific additives during the interfacial polymerization process resulted in membranes with enhanced desalination performance, demonstrating the compound's relevance in improving water purification technologies (Yingying et al., 2020).

Anticonvulsant Activity

A study by Lepage et al. (1992) on N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides, which share structural similarities with N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide, investigated their anticonvulsant properties. The research identified compounds with significant activity in preclinical models, suggesting potential applications in developing new treatments for epilepsy (Lepage et al., 1992).

Propiedades

IUPAC Name |

N,3,6-trimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-14-9-10-18-15(2)21(26-20(18)11-14)22(25)24(3)13-17-12-19(27-23-17)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKGCYCDHXJDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(C)CC3=NOC(=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)